molecular formula C31H27N3O2 B3008832 (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol CAS No. 304458-01-3

(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol

Cat. No.: B3008832
CAS No.: 304458-01-3
M. Wt: 473.576
InChI Key: XMRDQUCNZLLDOQ-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the hydroxydiphenylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of automated systems and advanced analytical methods ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution on the triazole ring can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol is studied for its potential as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for developing new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, potentially leading to the development of new treatments for various diseases.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxydiphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a triazole ring and a hydroxydiphenylmethyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2/c35-30(25-14-5-1-6-15-25,26-16-7-2-8-17-26)22-13-23-34-29(32-24-33-34)31(36,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-21,23-24,35-36H,22H2/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRDQUCNZLLDOQ-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC=CN2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C/C=C\N2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.